molecular formula C12H10O4 B1303147 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid CAS No. 624722-10-7

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

Cat. No. B1303147
M. Wt: 218.2 g/mol
InChI Key: KIJIBKVYISSOOB-UHFFFAOYSA-N
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Description

“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is an organic compound with the molecular formula C12H10O4 . It has a molecular weight of 218.21 . The IUPAC name for this compound is 2-((2-hydroxynaphthalen-1-yl)oxy)acetic acid .


Molecular Structure Analysis

The molecular structure of “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” has been characterized by X-ray diffraction, NMR, IR and UV‒Vis spectral techniques . Theoretical geometric parameters and spectroscopic studies of the compound were performed by Hartree‒Fock and density functional theory methods .


Physical And Chemical Properties Analysis

“2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” is a solid compound . It has a melting point of 150°C .

Scientific Research Applications

Application in Coordination Chemistry

  • Summary of the Application: Schiff bases from 2-hydroxy-1-naphthaldehyde, which is structurally similar to 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid, have often been used as chelating ligands . These compounds can be classified by their photochromic and thermochromic characteristics .
  • Methods of Application or Experimental Procedures: A solution of 2-Amino-5,6-dihydro-4H-cyclopenta [b]thiophene-3-carboxylic acid methyl ester and 2-hydroxynaphthaldehyde in absolute ethanol was heated under reflux for 5 hours. After cooling the mixture, the precipitate was filtered and recrystallized from ethanol to give the Schiff base as red crystals .
  • Results or Outcomes: The resulting Schiff base was obtained as red crystals with a yield of 72.88%. The melting point was determined to be between 208-210°C .

Application in Dye Synthesis

  • Summary of the Application: Schiff bases, similar to “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid”, have been used in the synthesis of dyes. These dyes exhibit aggregation-induced emission and can change color under different conditions .
  • Methods of Application or Experimental Procedures: The exact procedures can vary, but typically involve the reaction of the Schiff base with various reagents under controlled conditions to produce the desired dye .
  • Results or Outcomes: The resulting dyes can exhibit unique optical behaviors, such as changing color from red to orange under certain conditions .

Application in Dye Synthesis

  • Summary of the Application: Schiff bases, similar to “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid”, have been used in the synthesis of dyes. These dyes exhibit aggregation-induced emission and can change color under different conditions .
  • Methods of Application or Experimental Procedures: The exact procedures can vary, but typically involve the reaction of the Schiff base with various reagents under controlled conditions to produce the desired dye .
  • Results or Outcomes: The resulting dyes can exhibit unique optical behaviors, such as changing color from red to orange under certain conditions .

Safety And Hazards

The safety information for “2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid” indicates that it may be harmful if swallowed, inhaled, or comes into contact with skin . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and washing thoroughly after handling .

properties

IUPAC Name

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10O4/c13-9-6-5-7-3-1-2-4-8(7)10(9)11(14)12(15)16/h1-6,11,13-14H,(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KIJIBKVYISSOOB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC(=C2C(C(=O)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50377294
Record name 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid

CAS RN

624722-10-7
Record name 2-hydroxy-2-(2-hydroxynaphthalen-1-yl)acetic Acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50377294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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